molecular formula C23H18N2O3 B2601525 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide CAS No. 929504-89-2

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide

Cat. No.: B2601525
CAS No.: 929504-89-2
M. Wt: 370.408
InChI Key: PUSWMMAFFIDMBQ-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a benzofuran ring fused with a pyridine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-benzofuran with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with pyridine-3-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
  • N-methyl-4-pyridone-3-carboxamide
  • N-methyl-6-pyridone-3-carboxamide

Uniqueness

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide is unique due to its specific structural features, such as the combination of benzofuran and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-10-9-18(12-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSWMMAFFIDMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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